7-Oxo-cyclopentyl-prostaglandin I2
Description
Properties
CAS No. |
111319-88-1 |
|---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-1,3a,4,5,6,6a-hexahydropentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H32O5/c1-2-3-4-8-16(22)10-11-17-18(23)13-15-12-14(21(26)20(15)17)7-5-6-9-19(24)25/h7,10-11,15-18,20,22-23H,2-6,8-9,12-13H2,1H3,(H,24,25)/b11-10+,14-7-/t15-,16-,17-,18+,20-/m0/s1 |
InChI Key |
QHGZTURVOFUWQH-VVUGLOJASA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(=O)/C(=C\CCCC(=O)O)/C2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O |
Synonyms |
7-oxo-cyclopentyl-prostaglandin I2 7-oxocyclopentyl-PGI2 CH 5084 CH-5084 Chinoin 5084 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research Applications
7-Oxo-PGI2 has shown potential as an anticancer agent through various mechanisms:
- Cytotoxic Activity : Studies have demonstrated that prostaglandins can exhibit cytotoxic effects against different cancer cell lines. For instance, research focusing on related prostaglandins indicates that they can inhibit key enzymes involved in cancer progression, such as p38α-kinase and Src-kinase . These findings suggest that 7-oxo-PGI2 may similarly act as an inhibitor of these pathways, potentially leading to reduced tumor growth.
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of 7-oxo-PGI2 to various cancer-related targets. Such computational studies provide insights into the interactions between the compound and enzymes critical for cancer cell proliferation . The effectiveness of 7-oxo-PGI2 in these models could pave the way for its development as a novel therapeutic agent.
Table 1: Summary of Anticancer Properties
| Property | Description |
|---|---|
| Cytotoxicity | Inhibits cancer cell lines (e.g., MDA-MB-213) |
| Enzyme Inhibition | Targets p38α-kinase, Src-kinase |
| Binding Affinity | Predicted through molecular docking studies |
Pain Management
Prostaglandins are known mediators of pain and inflammation. The role of 7-oxo-PGI2 in pain management is supported by its ability to modulate nociceptive pathways:
Table 2: Pain Modulation Properties
| Mechanism | Description |
|---|---|
| Nociceptive Pathways | Potential modulation via EP receptors |
| Pain Response Facilitation | Similarities with PGE1 in enhancing neuron excitability |
Cardiovascular Health
PGI2 is recognized for its vasodilatory effects and role in inhibiting platelet aggregation:
- Vasodilation : As a derivative of PGI2, 7-oxo-PGI2 may retain vasodilatory properties, contributing to cardiovascular health by improving blood flow and reducing hypertension . This effect is crucial in conditions such as pulmonary hypertension and heart failure.
- Platelet Aggregation Inhibition : The ability of PGI2 to prevent platelet aggregation suggests that 7-oxo-PGI2 could be beneficial in preventing thrombotic events, making it a candidate for further investigation in cardiovascular therapies .
Table 3: Cardiovascular Applications
| Application | Description |
|---|---|
| Vasodilation | Potential improvement in blood flow |
| Thrombus Prevention | May inhibit platelet aggregation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A. 7-Oxabicycloheptane-Substituted Prostaglandin Analogues These compounds feature a bicyclic structure replacing the cyclopentane ring of PGI₂. For example, (1α,2β,3β,4α)-[3-[[(3-Isopropyloxycarbonyloxymethyl)-7-oxabicyclo[2.2.1]hept-2-yl]methyl]phenol () shares thrombolytic activity with 7-Oxo-cyclopentyl-prostaglandin I₂.
B. Carboprostacyclins (e.g., 11- and 15-Deoxy-carboprostacyclins)
These analogues lack hydroxyl groups at specific positions, altering their potency and selectivity. For instance, 15-deoxy-carboprostacyclin shows reduced vasodilation but retains antiplatelet activity, whereas 7-Oxo-cyclopentyl-PGI₂ maintains balanced dual efficacy .
C. Iloprost and Treprostinil
Iloprost (a carbacyclin derivative) and treprostinil (a tricyclic benzindene analogue) are FDA-approved for pulmonary arterial hypertension. While both share PGI₂ receptor agonism, 7-Oxo-cyclopentyl-PGI₂ demonstrates superior metabolic stability compared to iloprost’s plasma half-life of 20–30 minutes .
Mechanistic and Clinical Advantages
- Receptor Specificity : 7-Oxo-cyclopentyl-PGI₂ binds selectively to the IP receptor, minimizing off-target effects (e.g., EP3-mediated vasoconstriction seen in some carboprostacyclins) .
- Oxidative Stability : The 7-oxo group resists enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase, a major pathway for PGI₂ inactivation .
- Scalability : Unlike electrochemical or photochemical methods required for other thiadiazole-based analogues (e.g., –10), 7-Oxo-cyclopentyl-PGI₂ derivatives can be synthesized using conventional organic catalysis .
Preparation Methods
Precursor Selection and Functionalization
The synthesis of this compound typically begins with prostaglandin H2 (PGH2) or its derivatives. Bovine or human endothelial cell cultures have historically been used to synthesize PGI2 via microsomal enzymes, but synthetic routes now dominate for scalability. A critical intermediate is 7-oxo-16,17,18,19,20-pentanor-15-cyclopentyl-PGI2, which undergoes further modification to introduce the cyclopentyl moiety.
In one approach, the methyl ester of 13,14-didehydro-11,15-diacetyl-16,17,18,19,20-pentanor-15-cyclopentyl-PGI2 is saponified using methanolic sodium methylate, followed by acidification to yield the free acid. The cyclopentyl group is introduced via nucleophilic substitution reactions, leveraging cyclohexyl or cyclopentyl halides under basic conditions. For example, reacting prostaglandin intermediates with cyclopentylmagnesium bromide in tetrahydrofuran (THF) at −78°C facilitates cyclopentylation.
Oxidation at the 7-Position
The 7-oxo group is introduced through selective oxidation of precursor molecules. Potassium permanganate (KMnO4) or Dess-Martin periodinane (DMP) are commonly employed. In a patented method, 7-hydroxy intermediates are treated with DMP in dichloromethane at 0–25°C, achieving >90% conversion to the 7-oxo derivative. The reaction mechanism involves the formation of a hypervalent iodine intermediate, which abstracts a hydrogen atom from the 7-hydroxy group, followed by oxygen rebound to form the ketone.
This step is highly sensitive to steric hindrance, necessitating unprotected hydroxyl groups at positions 11 and 15 prior to oxidation.
Stabilization and Salt Formation
Challenges in Stability
This compound is prone to hydrolysis under acidic or neutral conditions, degrading to 6-keto-prostaglandin F1α within minutes. To mitigate this, synthesis and storage are conducted in basic buffers (pH 8–9). Additionally, converting the free acid to stable salts improves handling.
Ephedrine Salt Crystallization
A breakthrough in stabilization involves forming ephedrine salts. In Example 2 of US Patent 4,735,965, the free acid is dissolved in ethyl acetate and reacted with (−)-ephedrine, yielding a crystalline salt with enhanced stability. Key steps include:
-
Acidifying the aqueous phase to pH 4–6 using sodium hydrogen sulfate.
-
Extracting with ethyl acetate to isolate the free acid.
-
Adding stoichiometric (−)-ephedrine to induce crystallization.
The resulting salt exhibits a melting point of 128–130°C and retains bioactivity comparable to the sodium salt.
Comparative Analysis of Synthetic Methods
Enzymatic vs. Chemical Synthesis
Early methods relied on endothelial cell cultures to produce PGI2, but yields were low (<5 mg/L). Chemical synthesis, though complex, achieves higher yields (25–40%) and permits structural modifications like cyclopentyl incorporation.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | <5 mg/L | 25–40% |
| Scalability | Limited | High |
| Purity | 80–90% | 95–99% |
| Cost | High | Moderate |
Oxidation Reagents
Dess-Martin periodinane outperforms KMnO4 in selectivity and yield:
| Reagent | Conversion Rate | Byproducts |
|---|---|---|
| Dess-Martin periodinane | 90–95% | Minimal |
| KMnO4 | 70–80% | Over-oxidation products |
Industrial-Scale Production Strategies
Continuous Flow Reactors
Recent patents describe continuous flow systems to optimize oxidation and cyclopentylation steps. By maintaining precise temperature control (−10°C for cyclopentylation, 25°C for oxidation), side reactions are minimized, and throughput increases by 30%.
Green Chemistry Innovations
Solvent recycling and catalyst recovery systems reduce waste. For instance, ethyl acetate is distilled and reused in extraction steps, lowering production costs by 15%.
Pharmacological Implications and Quality Control
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
